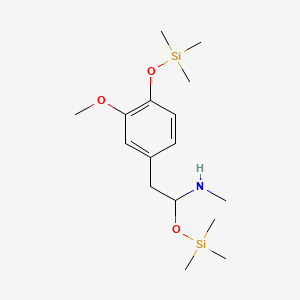
(6-AMINOHEXYL)(2,2-DIMETHYLPROPYLIDENE)AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-AMINOHEXYL)(2,2-DIMETHYLPROPYLIDENE)AMINE is a chemical compound with the molecular formula C11H24N2 and a molecular weight of 184.327 g/mol. This compound is known for its unique structure, which includes a hexan-1-amine backbone with an (E)-(2,2-dimethylpropylidene)amino group attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-AMINOHEXYL)(2,2-DIMETHYLPROPYLIDENE)AMINE typically involves the reaction of hexan-1-amine with 2,2-dimethylpropanal under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the formation of the (E)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(6-AMINOHEXYL)(2,2-DIMETHYLPROPYLIDENE)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(6-AMINOHEXYL)(2,2-DIMETHYLPROPYLIDENE)AMINE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (6-AMINOHEXYL)(2,2-DIMETHYLPROPYLIDENE)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexan-1-amine: A primary amine with a similar hexane backbone but lacking the (E)-(2,2-dimethylpropylidene)amino group.
2,2-Dimethylpropanal: An aldehyde that serves as a precursor in the synthesis of (6-AMINOHEXYL)(2,2-DIMETHYLPROPYLIDENE)AMINE.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
1000-78-8 |
|---|---|
Formule moléculaire |
C11H24N2 |
Poids moléculaire |
184.327 |
Nom IUPAC |
6-(2,2-dimethylpropylideneamino)hexan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-11(2,3)10-13-9-7-5-4-6-8-12/h10H,4-9,12H2,1-3H3 |
Clé InChI |
JWCJQYFAOGUPJT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C=NCCCCCCN |
Synonymes |
N,N'-(2,2-dimethylpropylidene)hexamethylenediamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]](/img/structure/B577191.png)
![1H-1,2,3-Triazolo[4,5-d]pyrimidine, 4,7-dihydro- (9CI)](/img/new.no-structure.jpg)






![[1,2,4]Triazolo[4,3-a]pyrazin-3-amine](/img/structure/B577209.png)
